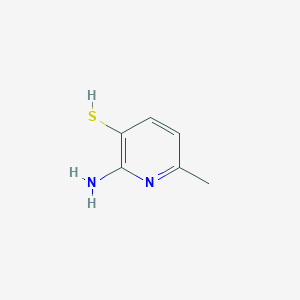

2-Amino-6-methylpyridine-3-thiol

描述

The compound 2-Amino-6-methylpyridine-3-thiol is a substituted pyridine (B92270) derivative characterized by the presence of an amino group (-NH₂), a methyl group (-CH₃), and a thiol group (-SH) attached to the core pyridine ring. Its structure integrates key functional groups from two significant classes of organic compounds: pyridines and thiols. The pyridine framework provides a stable, aromatic heterocyclic base, while the thiol group introduces nucleophilic and redox-active properties. This unique combination makes it a molecule of interest for synthetic and medicinal chemistry.

属性

IUPAC Name |

2-amino-6-methylpyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSTXGHYXQWIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481315 | |

| Record name | 2-Amino-6-methylpyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33761-31-8 | |

| Record name | 2-Amino-6-methylpyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 6 Methylpyridine 3 Thiol

Established Synthetic Routes to 2-Amino-6-methylpyridine-3-thiol

The synthesis of this compound has been approached through several well-documented methods. These established routes primarily focus on the modification of pre-existing pyridine (B92270) ring systems to introduce the desired amino and thiol functionalities.

Alkaline Hydrolysis Approaches for 2-Amino-6-methylthiazolo[4,5-b]pyridine

One prominent method for preparing this compound involves the alkaline hydrolysis of a heterocyclic precursor, 2-amino-5-methylthiazolo[4,5-b]pyridine. prepchem.com This process begins with the synthesis of the thiazolo[4,5-b]pyridine (B1357651) intermediate. The starting material, 2-amino-6-methylpyridine, is treated with sodium thiocyanate (B1210189) and bromine in glacial acetic acid. prepchem.com The resulting intermediate is then subjected to hydrolysis by refluxing with an aqueous solution of sodium hydroxide. prepchem.com Following this, acidification of the reaction mixture leads to the formation of this compound. prepchem.com

Strategies for Pyridine-3-thiol Formation Utilizing Thiobenzoic Acid as a Sulfur Donor

A practical and convenient method for the synthesis of various substituted pyridine-3-thiols utilizes thiobenzoic acid as a sulfur donor. researchgate.net This two-step procedure starts with substituted 3-iodopyridines. researchgate.net Although this specific method has been demonstrated for a range of pyridine-3-thiols with different substituents, it represents a viable strategy for introducing a thiol group onto a pyridine ring. researchgate.net The general approach involves the initial formation of a thioester, followed by hydrolysis to yield the target pyridine-3-thiol. This method is noted for its high yields and the purity of the final products. researchgate.net

Another related strategy involves a two-step synthesis starting from 2-Amino-6-methylpyridine. This route includes bromination followed by thiolation. In the first step, 2-Amino-6-methylpyridine reacts with bromine in acetic acid to produce 3-bromo-2-amino-6-methylpyridine. The subsequent thiolation is achieved by reacting the brominated intermediate with sodium hydrosulfide.

Precursor Chemistry and Intermediate Reactions

Preparation of Key Pyridine Intermediates

The primary precursor for many synthetic routes is 2-amino-6-methylpyridine. This intermediate can be prepared through several methods. One industrial approach involves the reaction of α-picoline with ammonia (B1221849) in the presence of cobalt-containing catalysts, though this method often results in moderate yields. alkalimetals.comgoogle.com An alternative, yet more hazardous, method is the reaction of α-picoline with chloramine. google.com Another synthetic pathway starts from 1,3-diaminobenzene, which is reacted with ammonia over a zeolite catalyst at high temperatures and pressures to yield 2-amino-6-methylpyridine. google.com

The synthesis of other key intermediates, such as 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, has also been documented. These are typically prepared via the Gewald reaction, which involves the condensation of a ketone (N-substituted 4-piperidones), an activated nitrile, and elemental sulfur in the presence of a base. nih.gov

Role of 2-Amino-6-methylpyridine in Diversified Synthesis

2-Amino-6-methylpyridine serves as a versatile precursor for the creation of a wide array of valuable chemical structures. chemicalbook.com Its amino group can be a site for various chemical modifications. For instance, it can be used to construct fused heterocyclic systems like 5-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine and 6-bromo-5-methyl-2-phenylthiazolo[4,5-b]pyridine. chemicalbook.com Nitration of the pyridine ring can also be achieved, leading to products such as N-(6-methyl-5-nitropyridin-2-yl)nitramide. chemicalbook.com Furthermore, the amino group can be substituted with various halogens or a nitroso group, highlighting its role as a key building block in the synthesis of diverse compounds, including N-linked aminopiperidine-based gyrase inhibitors. chemicalbook.com Research has also shown its utility in forming ligands for coordination with metals like copper, which can enhance biological activity. researchgate.net

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers advanced techniques and catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical transformations. While specific applications of these advanced methods for the direct synthesis of this compound are not extensively detailed in the provided search results, general trends in pyridine synthesis suggest potential avenues for optimization.

The synthesis of related pyridine derivatives, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, has benefited from the use of various catalysts. researchgate.netrsc.org These include organocatalysts, ionic liquids, and nanocatalysts, often employed in multi-component reactions. researchgate.netrsc.org Such approaches often lead to higher yields, milder reaction conditions, and simplified purification procedures. For instance, the use of deep eutectic solvents as both a reaction medium and a catalyst has been shown to be a green and efficient option for synthesizing these related compounds. researchgate.net Microwave-assisted synthesis is another advanced technique that has been employed to accelerate the cyclization steps in the formation of related triazolopyridine thiols, often resulting in improved reaction rates and yields.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-sulfur (C-S) bonds to create aryl thioethers. nih.gov The synthesis of a thiolated pyridine derivative can be effectively achieved by coupling a thiol with a halo-pyridine (e.g., a bromo- or chloro-pyridine). The general catalytic cycle for these reactions involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the thiol (often as a thiolate), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

A significant challenge in Pd-catalyzed C-S coupling is the propensity for thiols and thiolates to strongly bind and deactivate the metal catalyst. nih.gov To overcome this, much research has focused on the development of specialized ligands that stabilize the palladium center and facilitate the catalytic cycle. Bidentate phosphine (B1218219) ligands like XantPhos and ferrocene-based ligands such as 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) have proven particularly effective. nih.govorganic-chemistry.org These ligands are thought to minimize catalyst deactivation by preventing the displacement of the phosphine by multiple thiolate ligands. nih.gov Research has shown that catalyst systems using monophosphine ligands can also achieve highly effective catalysis, even at room temperature with soluble bases. nih.gov

| Palladium Precursor | Ligand | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) | Aryl bromides and chlorides with aliphatic and aromatic thiols | Considered one of the most general systems with a wide substrate scope. | organic-chemistry.org |

| Pd₂(dba)₃ | XantPhos | Aryl halides with thiols | Bidentate ligand effective at preventing catalyst deactivation. | nih.gov |

| Pd(PPh₃)₄ | Triphenylphosphine (as part of the complex) | Aryl halides with thiolate anions | Pioneering catalyst system for this transformation. | nih.gov |

Copper-Catalyzed Amination Reactions for Amino-Pyridine Synthesis

The introduction of an amino group onto a pyridine ring is frequently accomplished via copper-catalyzed amination. This method is often more cost-effective than using palladium catalysts. An efficient approach involves the reaction of a bromopyridine derivative with an ammonia source, such as aqueous ammonia, in the presence of a copper(I) catalyst. researchgate.netrsc.orgrsc.org This method is advantageous because it uses an inexpensive and easy-to-handle ammonia source under relatively mild conditions. rsc.org

The success of these reactions often depends on the choice of catalyst, ligand, and solvent. For example, the use of copper(I) oxide (Cu₂O) as a catalyst in combination with a ligand like N,N'-dimethylethylenediamine (DMEDA) in a solvent such as ethylene (B1197577) glycol has been shown to effectively promote the amination of various bromopyridines. researchgate.netrsc.org The reaction conditions can be optimized to achieve high conversion and yields for pyridines bearing both electron-donating and electron-withdrawing groups. researchgate.netrsc.orgrsc.org

| Catalyst | Ligand | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Cu₂O (5 mol%) | None initially | Ethylene Glycol | 100 °C | 61% conversion | rsc.org |

| CuI (5 mol%) | DMEDA (10 mol%) | Ethylene Glycol | 100 °C | >98% conversion | researchgate.net |

| Cu₂O (5 mol%) | DMEDA (10 mol%) | Ethylene Glycol | 100 °C | 70-80% | rsc.org |

Multi-Component Condensation Reactions for Thiolated Pyridine Derivatives

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like functionalized pyridines in a single step from simple precursors. bohrium.comresearchgate.net These reactions are characterized by high atom economy and methodological simplicity, making them a key tool in green chemistry. bohrium.comacsgcipr.org Various named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, are used to construct the pyridine ring through condensation pathways. acsgcipr.org

For the synthesis of thiolated pyridine derivatives, MCRs can be designed to incorporate a sulfur source directly. For instance, a one-pot, four-component reaction has been developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives through the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. bohrium.com The reaction cascade typically involves initial carbon-carbon bond formation via Michael or Knoevenagel-type reactions, followed by ring closure and elimination of small molecules like water or ammonia to form the aromatic pyridine ring. acsgcipr.orgorganic-chemistry.org This approach allows for the direct installation of both amine and thiol functionalities (or their precursors) onto the pyridine skeleton in a convergent manner.

Green Chemistry Approaches in 2-Aminothiazole (B372263) Synthesis

While 2-aminothiazole is a different heterocyclic scaffold, the green chemistry principles developed for its synthesis are highly relevant and transferable to the synthesis of pyridine derivatives. researchgate.netnih.govnih.gov The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793), is a classic example. researchgate.net Modern green approaches to this and other syntheses focus on improving safety and efficiency.

One key green strategy is the replacement of hazardous reagents. For example, toxic and corrosive elemental halogens like iodine (I₂) used for the in-situ formation of α-haloketones can be replaced with safer, solid halogenating agents like trichloroisocyanuric acid (TCCA). rsc.org Another important green approach is the use of recyclable catalysts, such as magnetic nanocatalysts, which can be easily separated from the reaction mixture using an external magnet and reused, reducing waste and cost. rsc.org Furthermore, polymer-supported synthesis, where a reagent is attached to a solid support, simplifies purification by allowing reagents and byproducts to be removed by simple filtration. rsc.org These principles—using safer reagents, employing recyclable catalysts, and simplifying purification—can be directly applied to the synthesis of this compound to create more sustainable manufacturing processes.

Purification and Isolation Strategies in Thiol Synthesis

The purification and isolation of thiols present unique challenges, primarily due to their susceptibility to oxidation, which can lead to the formation of disulfide byproducts. nih.govstackexchange.com Therefore, purification strategies must be designed to minimize exposure to atmospheric oxygen and other oxidants. google.com

Standard chromatographic techniques are widely used for thiol purification. These include silica (B1680970) gel column chromatography, preparative thin-layer chromatography, and high-performance liquid chromatography (HPLC). google.com For certain applications, specialized columns, such as cyano-bonded HPLC columns, are employed. google.com The choice of solvent system is critical and is typically tailored to the polarity and solubility of the target thiol. google.com When possible, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. google.com

An advanced strategy for isolating thiols from complex mixtures involves reversible derivatization. nih.gov In this approach, the thiol is reacted with a specific reagent to form a more stable derivative that can be easily separated. For example, thiols can be converted to heterodisulfides by reacting them with a reagent like 2-S-(2'-thiopyridyl)-6-hydroxynaphthyldisulfide. nih.gov The resulting disulfide has a strong affinity for hydrophobic stationary phases, allowing it to be selectively concentrated and separated via reversed-phase chromatography. nih.gov The original thiol is then recovered by simple reduction of the purified disulfide, which cleaves the S-S bond. nih.gov

| Technique | Description | Key Considerations | Reference |

|---|---|---|---|

| Silica Gel Column Chromatography | Separation based on polarity using a silica stationary phase. | Commonly used; choice of eluent is critical. Purity of ~95% can be achieved. | google.com |

| HPLC | High-resolution separation. Can use normal or reversed-phase columns (e.g., C18, cyano-bonded). | Effective for high-purity isolation. Requires specialized equipment. | google.com |

| Reversible Derivatization | Conversion of the thiol to a stable disulfide for easier separation, followed by recovery of the thiol. | Circumvents issues of oxidation and low concentration. Excellent for complex mixtures. | nih.gov |

| Inert Atmosphere Operation | Performing purification steps under nitrogen or argon. | Minimizes oxidation to disulfides. Recommended for sensitive thiols. | google.com |

Coordination Chemistry and Metal Complexation of 2 Amino 6 Methylpyridine 3 Thiol

Ligand Design Principles for 2-Amino-6-methylpyridine-3-thiol as a Chelating Agent

The effectiveness of this compound as a chelating agent is rooted in its molecular structure, which features strategically positioned donor atoms capable of forming stable chelate rings with metal centers.

The primary coordination sites of this compound are the exocyclic amino group (-NH2) at the 2-position and the thiol group (-SH) at the 3-position. The nitrogen atom of the amino group and the sulfur atom of the thiol group act as Lewis bases, donating their lone pairs of electrons to a metal cation. The pyridine (B92270) ring nitrogen can also participate in coordination, although this is less common for this specific ligand due to the formation of a more stable five-membered chelate ring involving the amino and thiol groups. The presence of both a soft donor atom (sulfur) and a borderline donor atom (nitrogen) allows for coordination with a wide range of metal ions, according to the principles of Hard and Soft Acids and Bases (HSAB) theory.

This compound typically functions as a bidentate ligand, coordinating to a metal ion through both the amino nitrogen and the thiol sulfur atoms. This chelation results in the formation of a stable five-membered ring, a favored conformation in coordination chemistry. The deprotonation of the thiol group to a thiolate (-S⁻) enhances its coordinating ability. While bidentate chelation is the most common mode, other coordination behaviors are possible depending on the metal ion, its oxidation state, and the reaction conditions. For instance, the pyridine nitrogen could potentially bridge between two metal centers, leading to the formation of polynuclear complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The preparation of transition metal complexes with ligands similar to this compound is often carried out in an alcoholic medium, such as ethanol (B145695) or methanol. nih.govorientjchem.org Typically, an ethanolic solution of the appropriate metal salt (e.g., acetates or nitrates) is added to an ethanolic solution of the ligand in a 1:2 metal-to-ligand molar ratio. nih.gov The reaction mixture is then refluxed for a period, after which the resulting solid complex can be filtered, washed, and dried. nih.govasianpubs.org

For example, a series of coordination complexes of Ni(II), Cu(II), Zn(II), and Cd(II) have been successfully prepared with the analogous ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov In these complexes, the ligand acts as a bidentate chelating agent, coordinating through the sulfur atom and an amino group. nih.gov

In a more complex example involving an analogue, the reaction of [Ru₃(CO)₁₂] with 2-mercapto-6-methylpyridine (B102050) in refluxing THF led to the formation of the hexaruthenium cluster complex [Ru₆(μ₃-H)(μ₅-k²-Smpy)(μ-CO)(CO)₁₅]. unioviedo.es This demonstrates the capacity of pyridyl-thiolate ligands to stabilize multinuclear metal frameworks. unioviedo.es

Table 1: Examples of Transition Metal Complexes with Analogous Pyridine-Thiol Ligands

| Metal Ion | Ligand | Molar Ratio (Metal:Ligand) | Solvent | Resulting Complex | Reference |

| Ni(II), Cu(II), Zn(II), Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 1:2 | Ethanol | Tetrahedral or Square Planar Complexes | nih.gov |

| Ru(0) | 2-mercapto-6-methylpyridine | 2:1 (Ru₃(CO)₁₂:Ligand) | THF | [Ru₆(μ₃-H)(μ₅-k²-Smpy)(μ-CO)(CO)₁₅] | unioviedo.es |

| Cu(II), Ag(I) | 2-amino-3-methylpyridine (B33374) | 1:2 | Not Specified | [Cu(2-amino-3-methylpyridine)₂(CH₃COO)₂], [Ag(2-amino-3-methylpyridine)₂(NO₃)] | mdpi.com |

The synthesis of main group metal complexes with pyridyl ligands has also been explored. For instance, lithium complexes of substituted pyridyl ligands have been prepared. The general approach involves the reaction of a bromo-substituted pyridine with an organolithium reagent like n-butyllithium (nBuLi) at low temperatures (-78 °C), followed by the addition of a metal halide, such as Me₂AlCl. This methodology can be adapted for the synthesis of lithium complexes with this compound, where the deprotonation of the thiol and/or amino group by the organolithium reagent would facilitate coordination to the lithium ion.

The structures of the resulting metal complexes are typically elucidated using a combination of spectroscopic techniques.

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the coordination sites of the ligand. The disappearance of the S-H stretching band and shifts in the N-H stretching and bending vibrations upon complexation provide evidence for the involvement of the thiol and amino groups in coordination.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion.

NMR Spectroscopy: Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR) can be used to characterize the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding mode.

X-ray Crystallographic Analysis of Metal Complexes

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of metal complexes of this compound and related ligands has revealed a variety of coordination geometries and the formation of polymeric structures. mdpi.com The ligand can act as a bidentate or a bridging ligand, leading to the formation of mononuclear or polynuclear complexes.

In several reported structures of related aminopyridine complexes, the pyridine nitrogen and the amino group are involved in coordination to the metal center. mdpi.com For example, in a silver(I) complex with 2-amino-3-methylpyridine, the ligand was found to bridge two silver ions, resulting in a polymeric structure. mdpi.com The coordination geometry around the metal center is also precisely determined. For instance, silver(I) complexes have been observed to adopt distorted trigonal planar geometries. mdpi.com

The crystal structure also reveals the role of counter-ions and solvent molecules in the crystal packing. Hydrogen bonding interactions involving the amino group and counter-ions or solvent molecules often play a crucial role in stabilizing the crystal lattice. mdpi.com These detailed structural insights obtained from X-ray crystallography are invaluable for understanding the structure-property relationships of these coordination compounds.

Based on the comprehensive search conducted, there is no publicly available scientific literature detailing the specific coordination chemistry, crystal packing, intermolecular interactions, and magnetic properties of metal complexes derived from This compound .

The search results primarily describe the synthesis of this compound itself and its use as a chemical intermediate in the preparation of more complex organic molecules, such as phenothiazine (B1677639) derivatives. researchgate.netresearchgate.netresearchgate.nete-journals.ingouni.edu.ng There is no information available regarding its behavior as a ligand in the formation of metal complexes.

Consequently, it is not possible to provide the requested detailed analysis and data for the following sections as outlined in the prompt:

Magnetic Properties of Paramagnetic Metal Complexes

Correlation Between Electronic Structure and Magnetic Behavior

Without experimental or theoretical studies on the metal complexes of this compound, any discussion on their crystal structures, intermolecular forces, or magnetic characteristics would be purely speculative and would not meet the required standards of scientific accuracy.

Biological and Pharmacological Research Applications of 2 Amino 6 Methylpyridine 3 Thiol Derivatives

Antimicrobial Activities of Related Pyridine (B92270) and Thiol Derivatives

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Pyridine and thiol-containing heterocyclic compounds have emerged as a significant area of interest in this field. chempanda.comnih.gov The unique chemical properties of these molecules, including their ability to interact with biological targets through hydrogen bonding and their structural similarity to natural molecules like pyrimidine (B1678525), contribute to their antimicrobial potential. arabjchem.orgnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of pyridine and related heterocyclic structures have demonstrated notable efficacy against a spectrum of bacterial pathogens. Research has shown that certain 2-aminopyridine (B139424) derivatives are particularly effective against Gram-positive bacteria. nih.gov For instance, one study highlighted a 2-aminopyridine derivative, compound 2c, which exhibited high activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL for both. nih.gov However, this particular series of compounds showed no activity against the Gram-negative bacteria tested. nih.gov

In contrast, other studies have synthesized pyridine derivatives with broad-spectrum activity. A series of nicotinoyl thiourea (B124793) compounds showed excellent antibacterial activity against both Gram-positive (S. aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa) bacteria, with MIC values ranging from 31.25 to 62.5 µg/mL. nih.gov Similarly, certain Mannich bases of isonicotinohydrazide demonstrated high activity against both types of bacteria, with MICs as low as 6.25–12.5 µg/mL. nih.gov

Thienopyrimidine derivatives, which are structurally related, have also shown potent activity, particularly against multi-drug resistant Gram-positive organisms like MRSA and VRE, with MIC values in the 2–16 mg/L range. nih.gov However, their activity against Gram-negative strains was generally weaker. nih.gov The efficacy of these compounds is often selective, with some derivatives of alkyl pyridinol showing potent activity against Gram-positive bacteria like S. aureus but being inactive against Gram-negative P. aeruginosa. mdpi.com

| Compound Class/Derivative | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine derivative (2c) | S. aureus, B. subtilis | 0.039 µg/mL | N/A | No activity | nih.gov |

| Nicotinoyl thioureas | S. aureus, E. faecalis | 31.25-62.5 µg/mL | E. coli, A. baumannii, P. aeruginosa | 31.25-62.5 µg/mL | nih.gov |

| Mannich bases (Isonicotinohydrazide) | B. subtilis, S. aureus | 6.25-12.5 µg/mL | P. aeruginosa, E. coli | 6.25-12.5 µg/mL | nih.gov |

| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VRE | 2-16 mg/L | Various | 16 to >32 mg/L | nih.gov |

| Alkyl pyridinols (JC-01-072) | S. aureus/MRSA | 4-8 µg/mL | P. aeruginosa | No activity | mdpi.com |

Antifungal Properties and Mechanisms

Pyridine derivatives are also a significant source of potential antifungal agents, with research demonstrating their effectiveness against a variety of fungal pathogens. chempanda.com The mechanism of action for many antifungal pyridine derivatives involves the inhibition of crucial fungal enzymes. For instance, imidazole (B134444) derivatives, which share heterocyclic similarities, are known to block the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov Pyridine-based drugs can also act as cell wall inhibitors. nih.gov

Studies have shown that hybrid molecules combining pyridine with other heterocyclic structures, such as imidazole or benzimidazole, can exhibit good antifungal activity. One such hybrid demonstrated inhibition zones of 18 mm and 23 mm against Candida parapsilosis and Candida albicans, respectively. nih.gov Another series of amide-pyridine scaffold compounds designed to inhibit squalene (B77637) cyclooxygenase and CYP51 showed potent activity against drug-resistant fungi, with MIC values between 0.125 and 2 µg/mL. chempanda.com

Furthermore, isonicotinic acid hydrazide derivatives have been found to be active against Candida albicans and Aspergillus niger, with some compounds showing activity comparable to the standard drug fluconazole. nih.gov

| Compound Class/Derivative | Fungal Strain(s) | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Amide-pyridine scaffolds | Drug-resistant pathogenic fungi | 0.125-2 µg/mL | chempanda.com |

| Hybrid bis-(imidazole)-pyridine | C. parapsilosis, C. albicans | 18 mm, 23 mm | nih.gov |

| Nicotinic acid benzylidene hydrazides | C. albicans, A. niger | Comparable to fluconazole | nih.gov |

| Mannich bases (Isonicotinohydrazide) | C. albicans, C. gabrata | 12.5 µg/mL | nih.gov |

Antiviral Potentials of Thiol-Containing Heterocycles

Heterocyclic compounds containing nitrogen and sulfur, such as those derived from the 2-amino-6-methylpyridine-3-thiol scaffold, are of great interest in the development of antiviral therapies. nih.gov The thiadiazole ring, a bioisostere of pyrimidine, can impart antiviral activity to a molecule. nih.gov Thiazole (B1198619) and pyridine heterocycles have demonstrated beneficial biological activities, including antiviral properties. nih.gov

Research into these compounds has identified potential candidates against a range of viruses. For example, derivatives of 1,2,3-thiadiazole (B1210528) and 1,3,4-oxadiazole (B1194373) containing thioether groups have shown potent activities against Tobacco Mosaic Virus (TMV). nih.gov Thiazole derivatives have been identified with activity against viruses like Herpes Simplex Virus-1 (HSV-1). nih.govmdpi.com Additionally, 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been investigated for activity against Human Cytomegalovirus (HCMV), with some compounds showing up to 100% inhibition of the viral polymerase at a concentration of 25 µM. nih.gov While significant efforts are ongoing, many derivatives show moderate activity compared to existing antiviral drugs, highlighting the need for further optimization. nih.gov

Anticancer and Antitumor Research

Pyridine derivatives are a cornerstone in the development of new anticancer agents, with their nitrogen-based heterocyclic structure having a fundamental affinity for biological targets like DNA. arabjchem.org The combination of a pyridine ring with a thiol group and other functional moieties can lead to compounds with significant cytotoxic effects against cancer cells.

Cytotoxic Effects on Various Cancer Cell Lines

A multitude of studies have demonstrated the potent cytotoxic effects of pyridine-based compounds across a wide range of human cancer cell lines. Thieno[2,3-b]pyridine (B153569) derivatives, for example, have been shown to possess advantageous cytotoxic properties. ut.ac.ir In one study, lipophilic oxadiazole derivatives of a thieno[2,3-b]pyridine scaffold exhibited significant cytotoxic effects, with IC50 values below 50 µM against breast and cervical cancer cell lines. ut.ac.ir

Hybrid molecules have also shown great promise. A series of pyridine-thiazole hybrids linked with a thiophene (B33073) moiety displayed excellent anticancer activities against the A549 lung cancer cell line, with one derivative showing an IC50 value of 0.302 µM. nih.gov Another study on 2-aminopyridine derivatives found that compound S3c was highly active against both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines, with IC50 values of 15.57 µM and 11.52 µM, respectively. nih.gov

Furthermore, spiro-pyridine derivatives have exhibited remarkably high activity against Caco-2 (colon adenocarcinoma) cells, with one compound recording an IC50 of 7.83 µM, which was more potent than the reference drug Doxorubicin (IC50 = 12.49 µM). nih.gov

| Compound Class/Derivative | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridine-oxadiazole | Breast, Cervical | <50 µM | ut.ac.ir |

| Pyridine-thiazole-thiophene hybrid (8e) | A549 (Lung) | 0.302 µM | nih.gov |

| Pyridine-thiazole hybrid (3) | HL-60 (Leukemia) | 0.57 µM | mdpi.com |

| 2-Aminopyridine derivative (S3c) | A2780 (Ovarian) | 15.57 µM | nih.gov |

| 2-Aminopyridine derivative (S3c) | A2780CISR (Ovarian, resistant) | 11.52 µM | nih.gov |

| Spiro-pyridine derivative (7) | Caco-2 (Colon) | 7.83 µM | nih.gov |

| Pyridine derivative (2j) | Ehrlich Ascites Carcinoma (EAC) | 54.54 µM | nih.gov |

Mechanisms of Antitumor Action

The antitumor effects of pyridine-thiol derivatives are exerted through various cellular mechanisms. A primary mode of action involves the inhibition of key enzymes that are crucial for cancer cell growth and proliferation. For instance, some thiazolyl-pyridine hybrids have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein often upregulated in cancers like lung cancer. nih.gov Molecular docking studies support that these compounds bind to and inhibit EGFR, thereby impeding cancer cell signaling. nih.gov

Another critical mechanism is the induction of apoptosis, or programmed cell death. Certain spiro-pyridine derivatives have been shown to promote apoptosis by increasing the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2. nih.gov One such compound increased the apoptosis rate in Caco-2 cells from 1.92% to 42.35% and caused cell cycle arrest in the S phase. nih.gov The ability of some pyridine-thiazole derivatives to affect DNA integrity and alter nucleus morphology suggests a mechanism related to inducing genetic instability in tumor cells. mdpi.com

Evaluation of Metal Complexes and Schiff Bases in Anticancer Therapy

The field of medicinal inorganic chemistry has demonstrated that the biological activity of organic ligands can be significantly enhanced upon coordination with metal ions. Derivatives of aminopyridines, including Schiff bases, have been a major focus of this research due to their ability to form stable complexes with various transition metals, leading to potent anticancer agents.

Schiff bases are compounds formed by the condensation of a primary amine with a carbonyl compound. Schiff bases derived from aminopyridine precursors are of particular interest. For instance, novel Schiff bases synthesized from 2-amino-3-methylpyridine (B33374) and vanillin (B372448), along with their metal complexes with Zinc(II), Copper(II), Cobalt(II), and Nickel(II), have been characterized and screened for their antiproliferative activity. nih.gov These studies often find that metal complexes exhibit greater potency than the free Schiff base ligand. In one such study, the copper complex was found to be the most potent against the human colorectal carcinoma (HCT116) cell line. nih.gov

The mechanism of action for these metal-based drugs can be multifaceted. Many platinum(II) complexes with terpyridine ligands, which are structurally related to aminopyridines, have shown antiproliferative properties comparable or superior to the clinical drug cisplatin. mdpi.com Research on various pyridine-derived Schiff base metal complexes has shown significant cytotoxic activity against a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). mdpi.comorientjchem.org The pro-apoptotic mechanism of some active Schiff bases has been linked to the generation of reactive oxygen species (ROS), cell cycle arrest, and activation of caspases. nih.gov

| Compound/Complex | Cell Line | Activity/IC50 Value | Reference |

| Schiff base of 2-amino-3-methylpyridine and vanillin (Copper complex) | HCT116 (Colorectal Carcinoma) | Most potent among tested complexes | nih.gov |

| [Pt(TpyNH2)Cl]Cl (Platinum-terpyridine amine complex) | A2780 (Ovarian), A549 (Lung), MDA-MB-231 (Breast) | IC50 values superior to cisplatin | mdpi.com |

| Pyridine-derived Schiff base complex 23g | A2780cisR (Cisplatin-resistant Ovarian) | IC50 = 10.61 µM | orientjchem.org |

| Pyridine-derived Schiff base complex 23h | A2780 (Ovarian) | IC50 = 11.58 µM | orientjchem.org |

| Azo Schiff base Ru(III) complex | MCF-7 (Breast) | Active, with low toxicity to normal NH3T3 cells | orientjchem.org |

Anti-Inflammatory and Enzyme Inhibition Studies

Inflammation is a critical biological response implicated in numerous diseases, from autoimmune disorders to cancer and neurodegeneration. Derivatives of pyridine and related nitrogen-containing heterocycles are being actively investigated for their anti-inflammatory potential. The mechanisms often involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

For example, a novel imidazo[1,2-a]pyridine (B132010) derivative, a fused bicyclic system related to aminopyridines, has been shown to exert anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cells. nih.gov The activation of these transcription factors is a crucial step in the inflammatory cascade, leading to the production of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines. The study demonstrated that the imidazo[1,2-a]pyridine derivative suppressed the expression of both iNOS and COX-2, thereby reducing the production of nitric oxide (NO), a key inflammatory molecule. nih.gov General studies on 2-aminopyridine derivatives have also pointed to their potential as anti-inflammatory agents. nih.gov

The structural features of this compound derivatives make them attractive candidates for the design of specific enzyme inhibitors. The pyridine nitrogen, amino group, and particularly the thiol group can interact with active sites of various enzymes, leading to their inhibition.

Research into related structures has shown promising results. For instance, various pyrimidine derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma. nih.gov Other 2-aminopyridine derivatives have been identified as having Ketohexokinase (KHK) inhibitory activity. nih.gov

While some studies on metal complexes of 2-amino-3-methylpyridine found that their enzyme inhibition activity was not highly encouraging, this does not preclude other derivatives from being potent inhibitors. mdpi.com The design of multi-targeted ligands is a growing area of research. For example, in the context of Alzheimer's disease, substituted pyrimidine derivatives have been developed to simultaneously inhibit multiple enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE-1). nih.gov This highlights the broad potential of this class of compounds to be tailored for specific enzyme targets.

Other Biological Activities

The development of effective treatments for neurodegenerative disorders like Alzheimer's disease remains a significant challenge. Research has explored various chemical scaffolds, including those related to aminopyridines, to target the complex pathology of these conditions. One of the therapeutic strategies for Alzheimer's involves the inhibition of the β-secretase (BACE-1) enzyme, which is involved in the production of amyloid-beta peptides that form plaques in the brain. nih.gov

Scientists have synthesized new peptide derivatives of 4-aminopyridine (B3432731), a related compound, designed to act as β-secretase inhibitors. nih.gov Similarly, extensive research on pyrimidine analogues has been conducted to develop multi-target agents for Alzheimer's disease, aiming to inhibit both cholinesterases (AChE and BuChE) and BACE-1. nih.gov The rationale is that a multi-target approach may be more effective in treating complex diseases. These studies underscore the potential of pyridine and pyrimidine cores as foundational structures for developing novel therapeutics for neurodegenerative disorders.

Beyond pharmacology, derivatives of the this compound scaffold have applications in agriculture. A study focusing on derivatives of the closely related compound 2-amino-6-methylpyrimidine-4(3H)-thione revealed significant potential as plant growth regulators. researchgate.net

In this research, a series of new pyrimidine derivatives were synthesized and tested for their effect on plant growth. The compounds exhibited a pronounced stimulating effect, with growth promotion observed in the range of 43–96% compared to heteroauxin, a standard plant hormone used as a positive control. researchgate.net This suggests that such compounds could be developed into novel agents to enhance crop yields. Further studies on thiophene-derived aminophosphonates, which also contain a heterocyclic ring, have shown that these molecules can exhibit phytotoxicity, indicating their potential use as herbicides depending on the specific chemical structure and concentration. mdpi.commdpi.com

| Derivative Class | Application | Observed Effect | Reference |

| 2-Amino-6-methylpyrimidine-4(3H)-thione Derivatives | Plant Growth Regulation | 43–96% growth stimulation compared to heteroauxin | researchgate.net |

| Thiophene-derived Aminophosphonates | Agriculture (Herbicidal) | High herbicidal efficacy on certain weeds (e.g., Chenopodium album) | mdpi.com |

Antitrypanosomal and Uricogenic Properties of Thiadiazole Derivatives

The 1,3,4-thiadiazole (B1197879) scaffold is a recurring motif in compounds exhibiting a wide range of pharmacological activities, including antitrypanosomal effects. While direct studies on thiadiazole derivatives of this compound are not extensively documented, research on other 1,3,4-thiadiazole-containing compounds provides valuable insights into their potential.

Thiadiazoles have been identified as a promising class of compounds in the development of novel treatments for trypanosomiasis. researchgate.net Research has shown that 1,3,4-thiadiazole derivatives can exhibit significant activity against various strains of Trypanosoma. For instance, certain 2,5-disubstituted-1,3,4-thiadiazoles have demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis, also known as sleeping sickness. researchgate.net

A study focused on exploiting the 2-amino-1,3,4-thiadiazole scaffold led to the identification of inhibitors of Trypanosoma brucei pteridine (B1203161) reductase (TbPTR1), an essential enzyme for the parasite's survival. ed.ac.uk The research highlighted a biphenyl-thiadiazole-2,5-diamine compound that not only showed inhibitory activity against the enzyme but also potentiated the antitrypanosomal effects of methotrexate (B535133). ed.ac.uk

Furthermore, hybrid molecules incorporating the 1,3,4-thiadiazole ring have been synthesized and evaluated for their antitrypanosomal activity. For example, compounds combining a thiazolidinone/thiazole core with an imidazo[2,1-b] researchgate.netresearchgate.neted.ac.ukthiadiazole moiety have shown excellent activity against Trypanosoma brucei brucei and Trypanosoma brucei gambiense. nih.gov

The potential for these derivatives is summarized in the table below:

| Compound Class | Target Organism/Enzyme | Observed Activity |

| 2-Amino-1,3,4-thiadiazole derivatives | Trypanosoma brucei pteridine reductase (TbPTR1) | Inhibition of TbPTR1, potentiation of methotrexate activity ed.ac.uk |

| 1,3,4-Thiadiazole substituted 2-iminothiazolidin-4-ones | Trypanosoma species | Antitrypanosomal activity researchgate.net |

| Thiazolidinone/thiazole hybrids with imidazo[2,1-b] researchgate.netresearchgate.neted.ac.ukthiadiazole | Trypanosoma brucei brucei, Trypanosoma brucei gambiense | Excellent antitrypanosomal activity with submicromolar IC50 values nih.gov |

Regarding uricogenic properties, there is currently a lack of specific research data on thiadiazole derivatives of this compound.

Anesthetic Properties of Aminopyridine Derivatives

The aminopyridine backbone is a core structure in several compounds with activity in the central and peripheral nervous systems. While specific studies on the anesthetic properties of this compound derivatives are limited, the broader class of aminopyridines has been investigated for such effects.

Certain aminopyridine derivatives are known to act as potassium channel blockers, which can influence nerve impulse transmission and potentially lead to anesthetic effects. For example, phenazopyridine, an aminopyridine derivative, is used as a local anesthetic on the urinary tract mucosa. drugbank.com Another aminopyridine derivative, phenaridine, is a synthetic opioid used for surgical anesthesia in some regions. drugbank.com

The potential anesthetic applications of aminopyridine derivatives are highlighted in the table below:

| Compound | Anesthetic Application |

| Phenazopyridine | Local anesthetic for the urinary tract drugbank.com |

| Phenaridine | Surgical anesthesia drugbank.com |

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Biological Potency

The biological activity of derivatives of this compound is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies on related heterocyclic compounds provide a framework for understanding these effects.

In the context of antitrypanosomal agents, SAR studies on 1,2,3-triazole analogues of benznidazole (B1666585) revealed that the presence of electron-withdrawing groups at position 3 and electron-donating groups at position 4 of a phenyl ring attached to the triazole core enhanced activity against Trypanosoma cruzi. nih.gov Specifically, a compound with 3,4-di-OCH3 substitution was found to be five-fold more active than the reference drug. nih.gov

For a series of gibbilimbol B analogues with antitrypanosomal activity, multivariate analysis indicated that substituents on the aromatic ring, such as t-butyl or nitro groups at the para-position, were crucial for biological activity. nih.gov These substitutions were associated with alterations in the electron topological state, Van der Waals volumes, and surface areas of the molecules. nih.gov

The table below summarizes key SAR findings for antitrypanosomal compounds:

| Compound Class | Key Substituent Effects on Potency |

| 1,2,3-Triazole analogues of benznidazole | Electron-withdrawing groups at position 3 and electron-donating groups at position 4 of a phenyl ring increase activity. nih.gov |

| Gibbilimbol B analogues | t-Butyl or nitro groups at the para-position of an aromatic ring are important for activity. nih.gov |

Design Principles for Physiologically Active Compounds

The rational design of physiologically active compounds based on the this compound scaffold involves several key principles derived from broader drug design strategies.

A fundamental approach is structure-based design, which utilizes the three-dimensional structure of a biological target to guide the design of inhibitors. ed.ac.uk This has been successfully applied to the development of thiadiazole inhibitors of Trypanosoma brucei pteridine reductase. ed.ac.uk

Another important principle is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties to improve potency or pharmacokinetic properties. The replacement of an amide group with a 1,2,3-triazole ring is a strategy that has been explored in the design of antitrypanosomal agents. nih.gov

The creation of hybrid molecules, which combine two or more pharmacophores, is a further design principle. This has been demonstrated in the development of thiazolidinone/thiazole-based hybrids with potent antitrypanosomal activity. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations for Derivatized Structures

The pharmacokinetic and pharmacodynamic profiles of derivatives of this compound are critical for their development as therapeutic agents. Studies on related aminopyridine compounds offer valuable insights into these aspects.

Research on 4-aminopyridine (4-AP) has provided detailed pharmacokinetic data. In guinea pigs, intramuscularly administered 4-AP showed rapid absorption with peak plasma levels occurring between 16 and 17 minutes. nih.gov The elimination half-life was found to be between 65 and 71 minutes. nih.gov In dogs, intravenously administered 4-AP exhibited a three-compartment pharmacokinetic model with a terminal elimination half-life of 125 minutes. nih.gov A significant portion of the drug was excreted in the urine, indicating renal clearance as a major elimination pathway. nih.gov

Pharmacodynamic studies of 4-AP have shown that it can elevate heart and respiratory rates and induce changes in electrocorticogram (ECoG) activity. nih.gov The duration of its action was observed to be approximately 1 to 1.5 times its elimination half-life. nih.gov

The table below presents pharmacokinetic parameters for 4-aminopyridine from different studies:

| Species | Route of Administration | Peak Plasma Time | Elimination Half-life |

| Guinea Pig | Intramuscular | 16-17 min nih.gov | 65-71 min nih.gov |

| Dog | Intravenous | - | 125 min nih.gov |

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) and target prediction studies are also valuable tools in the early assessment of the pharmacokinetic and pharmacodynamic profiles of novel compounds. researchgate.net

Computational and Theoretical Studies on 2 Amino 6 Methylpyridine 3 Thiol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For 2-Amino-6-methylpyridine-3-thiol and its derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets, have provided significant insights. researchgate.netresearchgate.net These theoretical studies are crucial for understanding the molecule's behavior and reactivity, complementing experimental findings.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 2-aminopyridine (B139424), DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine the optimized molecular structure. researchgate.netresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. nih.gov The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in related aminopyridine structures, the C-N bond lengths have been calculated to be around 1.34 Å. researchgate.net

Vibrational Frequency Analysis and Spectral Simulation (IR, Raman)

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov This analysis is performed on the optimized geometry and involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to specific stretching, bending, and torsional motions of the atoms. researchgate.net

For aminopyridine derivatives, DFT calculations have been successfully used to simulate IR and Raman spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations. researchgate.netnih.gov These simulations are invaluable for assigning the observed spectral bands to specific molecular vibrations. For example, C-H stretching vibrations for methyl groups are typically predicted and observed in the 2860-2960 cm⁻¹ region. researchgate.net The agreement between calculated and experimental spectra provides strong validation for the computed molecular structure. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretching (methyl) | 2860-2960 |

| C-N stretching | ~1280 |

| C-H in-plane bending | 1000-1300 |

| C-H out-of-plane bending | 800-950 |

This table provides typical wavenumber ranges for various vibrational modes observed in aminopyridine derivatives based on DFT calculations and experimental data. researchgate.netresearchgate.net

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netmalayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For derivatives of 2-aminopyridine, the HOMO-LUMO gap has been calculated to be around 2.0161 eV in one instance. malayajournal.org The energies of these frontier orbitals and their gap can be influenced by the specific substituents on the pyridine (B92270) ring. researchgate.netresearchgate.net

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. rsc.org The strength of these interactions can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis. malayajournal.org This provides information on the charge transfer between different parts of the molecule and helps to explain its stability and reactivity. researchgate.netmalayajournal.org For example, NBO analysis can reveal the delocalization of a nitrogen lone pair into adjacent anti-bonding orbitals, which can significantly influence the molecule's properties. wisc.edu

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

Regions with a negative electrostatic potential are susceptible to electrophilic attack, as they are electron-rich. researchgate.net Conversely, regions with a positive potential are prone to nucleophilic attack. For aminopyridine derivatives, MEP maps can identify the most likely sites for chemical reactions. researchgate.net For example, the nitrogen atoms in the pyridine ring and the amino group often exhibit negative potential, making them potential sites for electrophilic attack. researchgate.net The MEP analysis, therefore, provides a valuable guide for understanding and predicting the chemical behavior of this compound and its derivatives. researchgate.net

Based on a thorough review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline. The required computational and theoretical data for the requested sections—including Global Reactivity Descriptors, Prediction of Nonlinear Optical (NLO) Properties, Molecular Dynamics Simulations, and Molecular Docking Studies against EGFR—are not present in the accessible scientific domain for this specific molecule.

While research exists for related compounds such as other aminopyridine derivatives, this information cannot be substituted to maintain the scientific accuracy and specificity demanded by the instructions. Generating content for the requested sub-sections without supporting data would lead to speculation and inaccuracy.

Therefore, the following article cannot be constructed as requested due to the absence of specific research findings for "this compound" in the stipulated areas of computational and theoretical chemistry.

Molecular Docking Studies

Elucidation of Potential Mechanisms of Action at a Molecular Level

Computational and theoretical studies have become indispensable tools for elucidating the potential mechanisms of action of novel compounds at the molecular level. For this compound and its derivatives, these in silico methods provide valuable insights into how these molecules might interact with biological targets, guiding further experimental research. The primary computational techniques employed include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations. These approaches help to predict and analyze the binding modes of these compounds with various proteins, such as enzymes and receptors, which are often implicated in disease pathways.

The interaction of aminopyridine derivatives with different enzymes and receptors can lead to a wide range of biological and pharmacological effects. rsc.org Molecular docking studies, for instance, can predict the binding affinity and orientation of a ligand within the active site of a target protein. This allows for the identification of key amino acid residues that are crucial for the interaction, such as those involved in hydrogen bonding, hydrophobic interactions, or electrostatic forces. nih.govnih.gov

For example, research on various aminopyridine derivatives has shown their potential to inhibit a range of enzymes implicated in different diseases. Computational studies have supported these findings by revealing the specific molecular interactions that underpin this inhibition.

One area of investigation has been the inhibition of kinases, which are key regulators of cell signaling and are often dysregulated in cancer. Molecular modeling of 2-aminopyridine derivatives as c-Met kinase inhibitors has highlighted the importance of electrostatic and hydrogen bond interactions with key residues like Tyr1230 and Arg1208 in the kinase's active site. nih.gov Similarly, derivatives have been evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in cancer therapy. nih.gov

Another significant target for this class of compounds is α-glucosidase, an enzyme involved in carbohydrate digestion, making it a target for anti-diabetic therapies. Computational analyses of aminopyridine thiourea (B124793) derivatives have demonstrated that their inhibitory activity is supported by crucial hydrophobic and π-π stacking interactions within the enzyme's active site. rsc.org This is further corroborated by studies on other pyridine derivatives targeting related enzymes like α-amylase. plos.org

The antibacterial potential of aminopyridine derivatives has also been explored through computational methods. Molecular docking simulations against bacterial targets from Staphylococcus aureus and Bacillus subtilis have been conducted to understand the potential mechanisms of antibacterial action. nih.gov These studies can help to elucidate how these compounds might disrupt essential bacterial processes. For instance, docking studies of some 3-amino-thieno[2,3-b]pyridine derivatives have been performed against a target from Bacillus anthracis. asianpubs.orgresearchgate.net

Furthermore, the anti-inflammatory potential of related compounds has been investigated by targeting cyclooxygenase (COX) enzymes. Docking studies of pyridine-bearing pyrimidine-2-thiols against COX-1 and COX-2 have shown significant binding interactions within the active sites of these enzymes. ashdin.com

The table below summarizes findings from several computational studies on aminopyridine derivatives, illustrating the diversity of potential targets and the key molecular interactions involved.

| Derivative Class | Potential Biological Target | Key Molecular Interactions | Computational Method |

| 2-Aminopyridine derivatives | c-Met Kinase | Hydrogen bonding and electrostatic interactions with Tyr1230 and Arg1208. nih.gov | 3D-QSAR, Molecular Docking, Molecular Dynamics. nih.gov |

| Aminopyridine thiourea derivatives | α-glucosidase | Hydrophobic and π-π stacking forces. rsc.org | Computational Studies. rsc.org |

| Pyridine bearing pyrimidine-2-thiols | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Significant binding interaction at active site regions. ashdin.com | Molecular Docking. ashdin.com |

| 3-Amino-thieno[2,3-b]pyridine derivatives | Nicotinate mononucleotide adenylyltransferase (Bacillus anthracis) | Interaction with protein residues. asianpubs.orgresearchgate.net | Molecular Docking. asianpubs.orgresearchgate.net |

| Thiazole-based pyridines | Matrix Metalloproteinase-9 (MMP-9) | Strong binding interactions with active site residues. nih.gov | Molecular Docking, Molecular Dynamics Simulation. nih.gov |

These computational approaches not only help in understanding the mechanism of action but also play a crucial role in the rational design of more potent and selective derivatives. By predicting how structural modifications might affect binding, these studies guide the synthesis of new compounds with improved therapeutic potential. nih.gov

Advanced Materials and Supramolecular Chemistry Involving 2 Amino 6 Methylpyridine 3 Thiol

Design and Synthesis of Supramolecular Assemblies

Supramolecular assemblies are complex chemical systems in which molecular components are held together by non-covalent intermolecular forces. The design and synthesis of these assemblies are a cornerstone of nanotechnology and materials science. The functional groups on 2-amino-6-methylpyridine-3-thiol make it a promising building block for such structures.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Hydrogen bonding is a primary tool in this field for directing the assembly of molecules into specific crystalline architectures.

This compound possesses both hydrogen bond donors (the amino -NH₂ and thiol -SH groups) and acceptors (the nitrogen atom of the pyridine (B92270) ring and the amino group). vulcanchem.com This multiplicity of sites allows for the formation of extensive and predictable hydrogen-bonding networks. For instance, the amino group can form N-H···N or N-H···S hydrogen bonds, while the thiol group can participate in S-H···N or S-H···S interactions. These interactions can guide the self-assembly of the molecules into one-, two-, or three-dimensional supramolecular structures. While specific crystal engineering studies on this compound are not extensively documented, the principles of hydrogen bonding in similar systems, such as those involving aminopyridines and thiols, suggest its strong potential for creating robust crystalline frameworks.

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components, often leading to materials with enhanced or novel functionalities. The thiol (-SH) group in this compound is a powerful ligand for a variety of metal ions due to the soft nature of sulfur, which forms strong bonds with soft metals. acs.org This makes the compound an excellent candidate for constructing organic-inorganic supramolecular materials.

The pyridine nitrogen and the amino group can also participate in metal coordination, making the molecule a versatile chelating agent. By reacting this compound with metal salts, it is possible to create coordination polymers and metal-organic frameworks (MOFs). In these materials, the organic molecule acts as a linker, connecting metal centers into extended networks. The properties of these materials, such as porosity, catalytic activity, and electronic properties, can be tuned by changing the metal ion and the connectivity of the network. The use of aminothiol (B82208) derivatives for creating self-assembling systems through dative bonds to metals like zinc has been demonstrated in other contexts. researchgate.net

Applications in Recognition and Separation Technologies

The ability of molecules to selectively recognize and bind to specific targets is crucial for many technologies, including sensing, diagnostics, and separations. The functional groups of this compound provide the necessary tools for molecular recognition.

Functionalized pyridine derivatives have been investigated for their ability to bind to specific sites on DNA. researchgate.netekb.eg The planar pyridine ring can intercalate between DNA base pairs, while the functional groups can form specific hydrogen bonds with the edges of the bases in the major or minor groove. For instance, metal complexes incorporating functionalized pyridine units have been shown to recognize and stabilize unusual DNA structures, such as three-way junctions and abasic sites. oup.com The amino group of this compound can act as a hydrogen bond donor, potentially forming specific interactions with guanine (B1146940) or cytosine bases. While direct studies of this compound's interaction with DNA are limited, its structural motifs are present in other molecules designed for DNA recognition. ub.edu

Supramolecular chemistry offers novel strategies for the separation of molecules and ions. The selective binding properties of host molecules can be exploited to create materials for extraction or filtration. The thiol group of this compound has a strong affinity for heavy metal ions such as mercury, lead, and cadmium. This property can be utilized for the development of materials for the removal of these toxic metals from water. Pyridine-thiol ligands have been shown to be effective precipitation agents for heavy metals. d-nb.info

Furthermore, the compound can be used as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs). google.com In this technique, a polymer network is formed around a template molecule. After removal of the template, cavities are left that are complementary in shape and functionality, allowing for the selective rebinding and separation of the target molecule from a mixture.

Derivatives for Functional Materials

The chemical reactivity of the amino and thiol groups allows for the synthesis of a wide range of derivatives of this compound, leading to new functional materials. The synthesis of the parent compound can be achieved through processes such as the hydrolysis of 2-amino-5-methylthiazolo[4,5-b]pyridine or the thiolation of 3-bromo-2-amino-6-methylpyridine. vulcanchem.comprepchem.com

Once synthesized, the amino group can be acylated, alkylated, or used to form Schiff bases, while the thiol group can be oxidized to form disulfides or alkylated to form thioethers. These derivatizations can be used to tune the solubility, electronic properties, and self-assembly behavior of the molecule. For example, attaching photoresponsive or electroactive groups could lead to materials with applications in molecular switches or sensors. Research on the precursor, 2-amino-6-methylpyridine, shows it can be used to create a variety of heterocyclic scaffolds with biological activity. chemicalbook.comresearchgate.net It is conceivable that similar synthetic strategies could be applied to its thiol derivative to generate novel functional materials.

Use in Polymers and Dendrimers

The presence of reactive amino and thiol groups on the pyridine scaffold of this compound allows for its integration into polymeric and dendritic structures through several synthetic strategies. These macromolecules are of significant interest due to their diverse applications in fields ranging from materials science to biomedicine.

Polymers containing pyridine moieties are known for their interesting properties, including thermal stability and potential for semiconductivity. icm.edu.pl The amino group of this compound can be utilized for the synthesis of polymers such as polyimines through condensation reactions with aldehydes or ketones. icm.edu.pl Furthermore, the thiol group offers a reactive handle for polymer modification or for the creation of cross-linked polymer networks through the formation of disulfide bonds. vulcanchem.com

Dendrimers are highly branched, three-dimensional macromolecules with a well-defined architecture, consisting of a central core, repeating branching units, and a large number of terminal functional groups. nih.govmdpi.com The functional groups on the periphery of dendrimers can be tailored for specific applications. This compound can be envisioned as a surface modifier for dendrimers, where its amino or thiol groups can be attached to the dendrimer's terminal groups. For instance, the amino group can react with dendrimers possessing carboxylic acid or N-hydroxysuccinimide ester-terminated surfaces. The thiol group provides a site for "click" chemistry reactions or for coordination with metal ions, leading to functionalized dendrimers with potential applications in catalysis, sensing, or as nanocarriers.

Dendrimers functionalized with thiol groups have been shown to form hydrogels through cross-linking, which can be useful for biomedical applications such as drug delivery. nih.gov The choice of amino acids as linkers in dendrimer functionalization can enhance their biocompatibility. nih.gov

Table 1: Potential Polymer and Dendrimer Architectures Incorporating this compound

| Macromolecule Type | Potential Role of this compound | Resulting Properties and Applications |

| Polyimines | Monomer for polycondensation via its amino group. | Conjugated backbone, potential for semiconductivity, thermal stability. icm.edu.pl |

| Cross-linked Polymers | Cross-linking agent via oxidation of its thiol group to form disulfide bonds. | Enhanced mechanical strength, insolubility, potential for use in coatings or hydrogels. |

| Functionalized Dendrimers | Surface modification via its amino or thiol groups. mdpi.comnih.gov | High density of functional groups, potential for metal coordination, catalysis, sensing, and drug delivery. nih.govnih.gov |

| Coordination Polymers | Ligand for metal ions, forming one-, two-, or three-dimensional networks. nih.gov | Luminescent properties, potential for use in sensors and optoelectronic devices. nih.gov |

Optoelectronic Applications (e.g., PHOLEDs)

The coordination chemistry of pyridine-thiol ligands is a key area of interest for the development of materials with advanced optoelectronic properties. The ability of this compound to act as a bidentate ligand, coordinating to metal centers through its pyridine nitrogen and the deprotonated thiol group, makes it a candidate for the synthesis of luminescent metal complexes. These complexes are central to the functioning of various optoelectronic devices, including Phosphorescent Organic Light-Emitting Diodes (PHOLEDs).

In PHOLEDs, the emissive layer comprises a host material doped with a phosphorescent guest, typically a heavy metal complex. The efficiency of these devices relies on the ability of the metal complex to facilitate intersystem crossing and harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The ligands coordinated to the metal center play a crucial role in tuning the photophysical properties of the complex, such as its emission color, quantum yield, and lifetime.

While direct studies on the application of this compound in PHOLEDs are not extensively reported, the properties of coordination polymers and complexes formed from similar pyridine-based ligands suggest its potential. For instance, coordination polymers of cadmium with a pyridine-thiazole based ligand have been shown to exhibit luminescence. nih.gov The specific electronic properties of this compound, influenced by the amino and methyl substituents on the pyridine ring, could lead to the formation of metal complexes with desirable photophysical characteristics for optoelectronic applications.

The formation of charge-transfer complexes is another avenue where this compound could find application. The related compound, 2-amino-6-methylpyridine, is known to act as an electron donor in the formation of solid charge-transfer complexes. chemicalbook.com This property is relevant for the development of organic semiconductors and other electronic materials.

Table 2: Potential Optoelectronic Properties and Applications of this compound Metal Complexes

| Property | Relevance to Optoelectronics | Potential Application |

| Luminescence | The ability to emit light upon excitation is fundamental for light-emitting devices. | Emissive materials in PHOLEDs, fluorescent sensors. nih.gov |

| Coordination to Heavy Metals | Facilitates phosphorescence, enabling the harvesting of triplet excitons for high-efficiency lighting. | Phosphorescent dopants in PHOLEDs. |

| Charge-Transfer Characteristics | The ability to donate or accept electrons is crucial for semiconductor behavior. | Organic semiconductors, components in photovoltaic cells. chemicalbook.com |

| Tunable Electronic Properties | The ligand structure influences the energy levels and photophysical properties of the metal complex. | Tailoring of emission color and efficiency in optoelectronic devices. |

Conclusion and Future Research Perspectives

Summary of Key Findings on 2-Amino-6-methylpyridine-3-thiol

This compound is a pyridine (B92270) derivative with notable chemical reactivity and potential applications stemming from its constituent functional groups: an amino group, a methyl group, and a thiol group. The amino group enhances its electron density and allows for hydrogen bonding. The methyl group influences its steric effects and solubility, while the thiol group provides nucleophilic reactivity and metal-binding capabilities.

Synthesis of this compound is often achieved through a two-step process involving the bromination of 2-amino-6-methylpyridine, followed by thiolation. This method can produce moderate yields, typically between 60% and 70%. vulcanchem.com An alternative one-pot synthesis involves the ammonolysis and hydrolysis of 2-chloro-3-cyano-6-methylpyridine. vulcanchem.com The starting material, 2-amino-6-methylpyridine, can be prepared through various methods, including the Tschitschibabin reaction, though this requires stringent safety measures. google.com Other routes involve the reaction of α-picoline with ammonia (B1221849) or chloramine, each with its own set of advantages and disadvantages regarding yield and handling of reagents. google.com

The reactivity of the amino group in the parent compound, 2-amino-6-methylpyridine, allows for various chemical transformations. It can undergo nitration and can be replaced by different halogen atoms or a nitroso group. chemicalbook.com This versatility makes it a valuable precursor for creating a diverse range of more complex molecules. chemicalbook.com The thiol group in this compound is also a key site for chemical reactions, enabling it to participate in the formation of thieno[2,3-b]pyridine (B153569) structures.